7-Chloroisoquinolin-3(2H)-one

Vue d'ensemble

Description

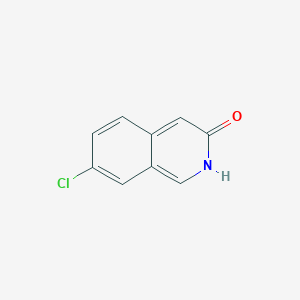

7-Chloroisoquinolin-3(2H)-one is a chemical compound with the molecular formula C9H6ClNO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines but differ in the position of the nitrogen atom within the ring structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Biltz synthesis, which involves the reaction of o-aminobenzonitrile with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Chloroisoquinolin-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenation with chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 7-Chloroisoquinoline-3,4-dione.

Reduction: Formation of 7-Chloroisoquinolin-3(2H)-ol.

Substitution: Formation of various halogenated derivatives.

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of 7-chloroisoquinolin-3(2H)-one derivatives has been researched extensively. One notable method involves the sonochemical technique , which utilizes ultrasound irradiation to enhance reaction rates and selectivity. This method has been shown to produce various derivatives with promising biological activities, particularly as antimicrobial and anticancer agents .

Table 1: Synthesis Methods for this compound Derivatives

Antimicrobial Activity

Research indicates that this compound derivatives exhibit antimicrobial properties . In vitro studies have shown moderate to good inhibition against various bacterial strains, making these compounds potential candidates for antibiotic development .

Antimalarial Activity

Several studies have assessed the antimalarial activity of these derivatives against Plasmodium falciparum. Compounds derived from this compound displayed IC50 values indicating significant activity, with some derivatives achieving IC50 values below 50 μM, suggesting strong potential for further development as antimalarial drugs .

Anticancer Activity

The anticancer properties of this compound have been notably documented. A study evaluating various hydrazones derived from this compound found them to exhibit cytotoxic effects across a wide range of cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The most active compounds demonstrated selectivity towards specific cancer types, highlighting their potential as targeted therapies .

Table 2: Biological Activities of this compound Derivatives

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Studies have identified key structural features that enhance its efficacy against cancer and infectious diseases. For example, modifications at specific positions on the isoquinoline ring can significantly alter the compound's potency and selectivity against different cell lines or pathogens .

Case Study 1: Anticancer Hydrazones

A recent study synthesized a series of hydrazones based on this compound and evaluated their cytotoxicity against the NCI 60-cell panel. The results indicated that certain hydrazones exhibited submicromolar GI50 values, demonstrating their potential as first-in-class anticancer agents. The study provided insights into the pharmacomodulation strategies that could enhance therapeutic efficacy .

Case Study 2: Antimalarial Efficacy

Another investigation focused on the antimalarial properties of newly synthesized derivatives. The compounds were tested against P. falciparum, revealing several derivatives with potent activity (IC50 < 50 μM). This study underscores the importance of continued research into this compound class for developing new antimalarial treatments .

Mécanisme D'action

The mechanism by which 7-Chloroisoquinolin-3(2H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

3-Chloroisoquinolin-1(2H)-one

6-Chloroisoquinolin-3(2H)-one

7-Chloroisoquinoline-3,4-dione

7-Chloroisoquinolin-3(2H)-ol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

7-Chloroisoquinolin-3(2H)-one is a heterocyclic compound belonging to the isoquinoline family, noted for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

- IUPAC Name : 7-chloro-2H-isoquinolin-3-one

- Molecular Formula : C9H6ClNO

- Molecular Weight : 179.60 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound showed moderate to high activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated, revealing promising results in inhibiting microbial growth.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 50 - 100 | Moderate |

| Derivative A | < 50 | High |

| Derivative B | 100 - 200 | Moderate |

Anticancer Activity

The anticancer potential of this compound has been extensively studied. In vitro assays demonstrated its efficacy against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).

A comparative study highlighted the following IC50 values for various derivatives:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | MCF-7 | 25.0 | High |

| Derivative C | HCT-116 | 27.0 | Moderate |

| Derivative D | HeLa | 30.5 | Low |

The compound exhibited selective cytotoxicity towards MCF-7 cells, indicating its potential as a targeted therapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through various signaling pathways. The exact mechanism remains an area of active research, with ongoing studies aimed at elucidating these pathways.

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial activity of several isoquinoline derivatives, including this compound. The results indicated that compounds with a chloro substituent had enhanced activity against Gram-positive bacteria compared to their non-chloro counterparts . -

Anticancer Screening :

In a screening of new isoquinoline derivatives, researchers found that certain compounds demonstrated significant cytotoxic effects on MCF-7 and HCT-116 cell lines, with IC50 values indicating strong potential for development as anticancer agents .

Propriétés

IUPAC Name |

7-chloro-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZBWHWNUSKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CNC(=O)C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.